molecular formula C11H14O3 B3393667 1,2,3-Trimethoxy-4-vinylbenzene CAS No. 39240-15-8

1,2,3-Trimethoxy-4-vinylbenzene

Cat. No.: B3393667
CAS No.: 39240-15-8
M. Wt: 194.23 g/mol
InChI Key: GPSCCGZPVKXOPB-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-4-vinylbenzene is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of three methoxy groups (-OCH3) and a vinyl group (-CH=CH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of pyrogallol (1,2,3-trihydroxybenzene) with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through methylation of the hydroxyl groups to form 1,2,3-trimethoxybenzene, which is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group .

Industrial Production Methods

For industrial-scale production, the synthesis of 1,2,3-trimethoxybenzene typically involves the use of pyrogallol, water, and tetrabutyl ammonium bromide in a reactor. Dimethyl sulfate and industrial liquid alkali are added, and the mixture is heated to promote crystallization. The crude product is then purified through recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Trimethoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and copolymers with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3-trimethoxy-4-vinylbenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the vinyl group can undergo polymerization or other reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific enzymes or receptors .

Comparison with Similar Compounds

1,2,3-Trimethoxy-4-vinylbenzene can be compared with other methoxy-substituted benzene derivatives:

    1,2,4-Trimethoxy-5-vinylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    1,2,3-Trimethoxybenzene: Lacks the vinyl group, resulting in different chemical properties and uses.

    1,2,3-Trimethoxy-5-bromobenzene:

These comparisons highlight the unique features of this compound, such as its ability to undergo polymerization and its specific reactivity due to the presence of both methoxy and vinyl groups.

Properties

IUPAC Name

1-ethenyl-2,3,4-trimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h5-7H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSCCGZPVKXOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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